molecular formula C18H13NO4 B15214712 3,4-Diphenyl-5-nitro-2-acetylfuran CAS No. 52101-49-2

3,4-Diphenyl-5-nitro-2-acetylfuran

Cat. No.: B15214712
CAS No.: 52101-49-2
M. Wt: 307.3 g/mol
InChI Key: DJUQPRHVVNQSIS-UHFFFAOYSA-N
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Description

3,4-Diphenyl-5-nitro-2-acetylfuran is a heterocyclic compound with the molecular formula C18H13NO4. It belongs to the class of nitrofurans, which are known for their diverse biological activities. The compound features a furan ring substituted with nitro, acetyl, and diphenyl groups, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-5-nitro-2-acetylfuran typically involves the nitration of 2-acetylfuran. One common method includes the use of nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 2-acetyl-5-nitrofuran, which can then be further reacted with diphenyl compounds to introduce the diphenyl groups at the 3 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-5-nitro-2-acetylfuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diphenyl-5-nitro-2-acetylfuran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-5-nitro-2-acetylfuran involves its interaction with various molecular targets. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-nitrofuran
  • 3,4-Diphenyl-2-furoic acid
  • 5-Nitrofuran-2-carbaldehyde

Comparison

3,4-Diphenyl-5-nitro-2-acetylfuran is unique due to the presence of both diphenyl and nitro groups on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

52101-49-2

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone

InChI

InChI=1S/C18H13NO4/c1-12(20)17-15(13-8-4-2-5-9-13)16(18(23-17)19(21)22)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

DJUQPRHVVNQSIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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